molecular formula C11H6ClN3 B1598306 6-Chloro-[2,3']bipyridinyl-5-carbonitrile CAS No. 63219-04-5

6-Chloro-[2,3']bipyridinyl-5-carbonitrile

Cat. No. B1598306
CAS RN: 63219-04-5
M. Wt: 215.64 g/mol
InChI Key: RVBMVHJVENJEOQ-UHFFFAOYSA-N
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Description

6-Chloro-[2,3’]bipyridinyl-5-carbonitrile is a chemical compound with the CAS Number: 63219-04-5 . It has a molecular weight of 215.64 and its IUPAC name is 6-chloro-2,3’-bipyridine-5-carbonitrile . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 6-Chloro-[2,3’]bipyridinyl-5-carbonitrile is 1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.64 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Protocols and Spectroscopic Analysis: Studies have focused on the synthesis and structural elucidation of pyridine derivatives, including chloro- and nitropyridine carbonitriles. These compounds were synthesized using novel protocols, and their structures were characterized by X-ray diffraction, IR, NMR, and electronic spectroscopy. The optical properties of these compounds were investigated using UV–vis absorption and fluorescence spectroscopy, revealing specific absorption and emission characteristics influenced by solvent interactions (Jukić et al., 2010).

Applications in Material Science and Catalysis

  • Optoelectronic and Photovoltaic Applications: Certain derivatives of pyridine carbonitriles have been explored for their optoelectronic and photovoltaic properties. The synthesis of pyrazolopyridine derivatives using ultrasonic irradiation demonstrated their potential as corrosion inhibitors for mild steel in acidic conditions, indicating their applicability in material preservation and electrochemical devices (Dandia et al., 2013).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial and Cytotoxic Activities: The antimicrobial and cytotoxic activities of novel substituted bipyridine carbonitriles were evaluated. Some compounds showed excellent activities against Gram-positive bacteria and fungi, and potent cytotoxic activities against human tumor liver cancer cell lines, suggesting their potential as antimicrobial agents and in cancer therapy (Hussein et al., 2015).

Molecular Modeling and Drug Design

  • Molecular Docking Studies: Several pyridine and fused pyridine derivatives were synthesized and subjected to molecular docking screenings towards target proteins. These studies revealed moderate to good binding energies, indicating the potential of these compounds in drug design and as antimicrobial and antioxidant agents (Flefel et al., 2018).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-chloro-6-pyridin-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBMVHJVENJEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404859
Record name 6-Chloro[2,3'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-[2,3']bipyridinyl-5-carbonitrile

CAS RN

63219-04-5
Record name 6-Chloro[2,3′-bipyridine]-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63219-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro[2,3'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-[2,3']bipyridinyl-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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